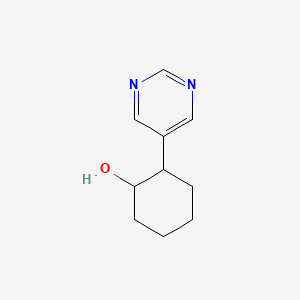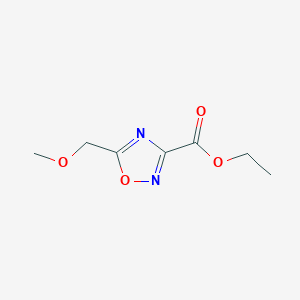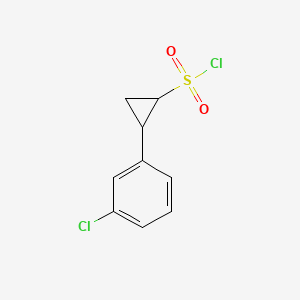
2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxymethyl group, a phenyl group, and a carbonitrile group attached to the thiazole ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Methoxymethyl)-5-Phenyl-1,3-Thiazol-4-carbonitril beinhaltet typischerweise die Bildung des Thiazolrings, gefolgt von der Einführung der Methoxymethyl-, Phenyl- und Carbonitrilgruppen. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Beispielsweise kann eine Reaktion zwischen einem methoxymethylsubstituierten Thioharnstoff und einem phenylsubstituierten α-Halogenketon die gewünschte Thiazolverbindung ergeben. Die Reaktionsbedingungen umfassen häufig die Verwendung einer Base wie Kaliumcarbonat in einem polaren Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess würde für höhere Ausbeuten und Kosteneffizienz optimiert. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierter Synthese und Reinigungssystemen umfassen, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-(Methoxymethyl)-5-Phenyl-1,3-Thiazol-4-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Methoxymethylgruppe kann mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile Substitution mit Natriumhydrid in DMF.
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Derivate mit Hydroxyl- oder Carbonylgruppen.
Reduktion: Reduzierte Derivate mit hydrierten funktionellen Gruppen.
Substitution: Substituierte Thiazolderivate mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
2-(Methoxymethyl)-5-Phenyl-1,3-Thiazol-4-carbonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Erforscht auf sein Potenzial als pharmazeutisches Zwischenprodukt in der Medikamentenentwicklung.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-(Methoxymethyl)-5-Phenyl-1,3-Thiazol-4-carbonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkung durch Bindung an Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. Zum Beispiel könnte es die Aktivität bestimmter Enzyme hemmen, die an Stoffwechselwegen beteiligt sind, was zu therapeutischen Wirkungen bei Krankheitszuständen führt.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted thiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects in disease conditions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(Methoxymethyl)-5-Methyl-1,3-Thiazol-4-carbonitril
- 2-(Methoxymethyl)-5-Phenyl-1,3-Oxazol-4-carbonitril
- 2-(Methoxymethyl)-5-Phenyl-1,3-Imidazol-4-carbonitril
Einzigartigkeit
2-(Methoxymethyl)-5-Phenyl-1,3-Thiazol-4-carbonitril ist aufgrund der spezifischen Kombination von funktionellen Gruppen, die am Thiazolring befestigt sind, einzigartig. Diese einzigartige Struktur verleiht besondere chemische und biologische Eigenschaften, was sie für verschiedene Anwendungen wertvoll macht. Insbesondere das Vorhandensein der Methoxymethylgruppe kann die Reaktivität der Verbindung und ihre Wechselwirkung mit biologischen Zielstrukturen beeinflussen.
Eigenschaften
Molekularformel |
C12H10N2OS |
|---|---|
Molekulargewicht |
230.29 g/mol |
IUPAC-Name |
2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carbonitrile |
InChI |
InChI=1S/C12H10N2OS/c1-15-8-11-14-10(7-13)12(16-11)9-5-3-2-4-6-9/h2-6H,8H2,1H3 |
InChI-Schlüssel |
CWIYXRGUEUUVNM-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=NC(=C(S1)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rac-(3R,4R)-4-[(1-phenyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine, cis](/img/structure/B12314089.png)
![4-[(Oxan-4-yl)amino]benzonitrile](/img/structure/B12314093.png)

![Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12314105.png)
amino}propanoic acid](/img/structure/B12314116.png)
![3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12314122.png)

![rac-3-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12314130.png)


![6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)
![9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314158.png)
